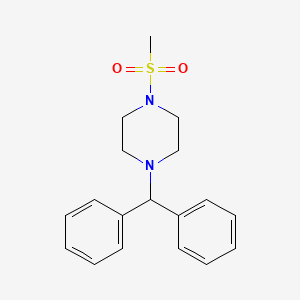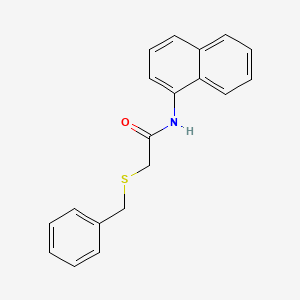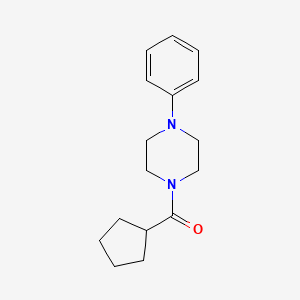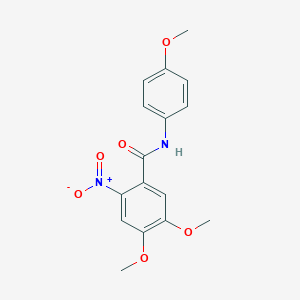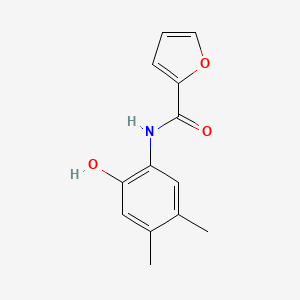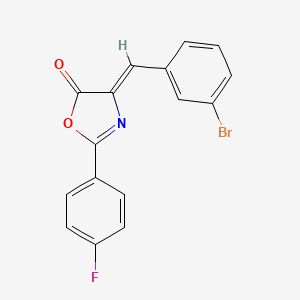
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BBFO, is a chemical compound with potential applications in scientific research. BBFO is a heterocyclic compound that contains an oxazole ring and a benzylidene group. The synthesis of BBFO involves the reaction of 3-bromobenzaldehyde, 4-fluoroaniline, and glycine in the presence of acetic acid as a catalyst. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mécanisme D'action
The mechanism of action of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cell growth and proliferation. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one inhibits the growth of cancer cells, and it has also been shown to have anti-inflammatory effects. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the production of prostaglandins, which are inflammatory mediators. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is that it is relatively easy to synthesize, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, one limitation of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is that its mechanism of action is not fully understood, and further studies are needed to determine its potential as a cancer treatment. Additionally, 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one may have limitations in terms of its bioavailability and toxicity, and further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are a number of potential future directions for research involving 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of research that has shown promise is in the development of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one-based cancer treatments. Further studies are needed to determine the efficacy and safety of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one in vivo, and to determine the optimal dosing and administration regimens. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one may also have potential applications in the treatment of other diseases, such as inflammation and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde and 4-fluoroaniline in the presence of acetic acid to form an intermediate compound. This intermediate compound is then reacted with glycine to form 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. The reaction is typically carried out under reflux conditions for several hours, and the resulting compound is purified through recrystallization.
Applications De Recherche Scientifique
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research. One area of research that has shown promise is in the field of cancer treatment. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its potential as a cancer treatment. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential as an anti-inflammatory agent, as well as its effects on the central nervous system.
Propriétés
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-12-3-1-2-10(8-12)9-14-16(20)21-15(19-14)11-4-6-13(18)7-5-11/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOYYFLHNACMAA-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)
![3-[2-(2-chlorophenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5745346.png)


![3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5745370.png)
![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B5745389.png)
